Methyl 2,3,4,6-tetra-O-acetyl-beta-D-thiogalactopyranoside

描述

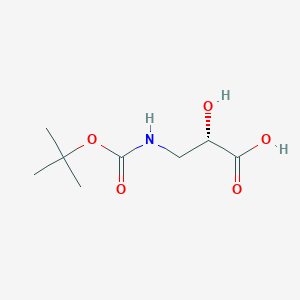

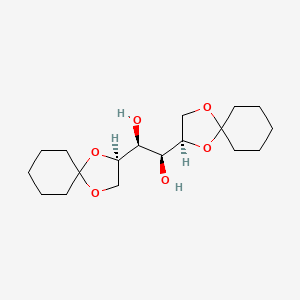

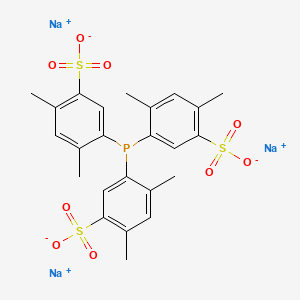

Methyl 2,3,4,6-tetra-O-acetyl-β-D-thiogalactopyranoside is a highly intricate biochemical compound . It has a molecular weight of 378.39 and a molecular formula of C15H22O9S . This compound finds extensive utilization within the biomedicine industry .

Synthesis Analysis

The synthesis of this compound involves the conversion of configuration at the anomeric site . This has been affirmed by the small NMR coupling constants between H-1 and H-2 in the resulting α-D-glucose (4.0– 4.1 Hz) and α-D-galactose (3.9 Hz) derivatives .Molecular Structure Analysis

The molecule contains a total of 47 bond(s). There are 25 non-H bond(s), 4 multiple bond(s), 10 rotatable bond(s), 4 double bond(s), 1 six-membered ring(s), 4 ester(s) (aliphatic), 1 ether(s) (aliphatic), and 1 sulfide(s) .Chemical Reactions Analysis

This compound acts as a paramount substrate, facilitating the meticulous analysis of glycosylation reactions and carbohydrate metabolism through diverse enzymatic assays .Physical And Chemical Properties Analysis

The compound is a white powder with a melting point of 115°C to 116°C . Its molecular weight is 378.39 and its molecular formula is C15H22O9S .科学研究应用

Acetylation and Methylation in Carbohydrate Chemistry

The acetylation and methylation processes are crucial in modifying the properties of carbohydrates, including homogalacturonans. These modifications impact their reactivity and interaction with enzymes, as seen in the optimization of reaction conditions for acetylation, leading to high degrees of acetylation. The study by Renard and Jarvis (1999) on homogalacturonans demonstrates the significance of these modifications, where acetylation at specific positions on the sugar molecule affects its enzymatic hydrolysis resistance (Renard & Jarvis, 1999).

Structural Analysis and Synthesis Techniques

Understanding the solid-state structure of sugar derivatives, including those related to Methyl 2,3,4,6-tetra-O-acetyl-beta-D-thiogalactopyranoside, is essential for their application in synthesis and material science. Gubica et al. (2013) provided a comprehensive structural analysis combining experimental and theoretical methods, highlighting the importance of such analyses in predicting and understanding the behavior of these compounds in various conditions (Gubica et al., 2013).

Kinetic Studies and Reaction Mechanisms

Kinetic studies, such as those conducted by Kaczmarek et al. (2000), on the acetolysis of sugar derivatives provide insight into the reaction mechanisms and rates. These studies are fundamental in optimizing synthesis processes and understanding the stability and reactivity of sugar derivatives under different conditions (Kaczmarek et al., 2000).

安全和危害

未来方向

属性

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-methylsulfanyloxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O9S/c1-7(16)20-6-11-12(21-8(2)17)13(22-9(3)18)14(23-10(4)19)15(24-11)25-5/h11-15H,6H2,1-5H3/t11-,12+,13+,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFUCHLBRWBKGN-FQKPHLNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447030 | |

| Record name | ST51037346 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3,4,6-tetra-O-acetyl-beta-D-thiogalactopyranoside | |

CAS RN |

55722-48-0 | |

| Record name | ST51037346 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B1588982.png)

![4-[difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl)](/img/structure/B1588997.png)